2-Bromo-4-fluoro-6-hydroxybenzonitrile
Description
Molecular Architecture and Substituent Effects
The molecular architecture of this compound is characterized by a benzene ring bearing three distinct substituents: a bromine atom at the 2-position, a fluorine atom at the 4-position, and a hydroxyl group at the 6-position, along with a nitrile group at the 1-position. This substitution pattern creates a complex electronic environment where each substituent exerts distinct inductive and resonance effects on the aromatic system. The molecular formula C₇H₃BrFNO reflects the compact nature of this polysubstituted aromatic compound, with a molecular weight that positions it within the range of small organic molecules suitable for pharmaceutical applications.
The substitution pattern in this compound creates significant steric and electronic interactions between adjacent and distant substituents. The hydroxyl group at the 6-position is positioned ortho to the nitrile group, enabling potential intramolecular hydrogen bonding that can stabilize specific conformational arrangements. The bromine atom at the 2-position introduces substantial steric bulk and strong electron-withdrawing effects through its inductive properties, while the fluorine atom at the 4-position provides additional electron withdrawal through its high electronegativity. These combined effects result in a molecule with altered electron density distribution compared to simpler benzonitrile derivatives, influencing both its chemical reactivity and physical properties.
The spatial arrangement of substituents in this compound differs significantly from its isomeric counterpart 4-Bromo-2-fluoro-6-hydroxybenzonitrile, which has been more extensively characterized in the literature. In the 4-bromo-2-fluoro-6-hydroxy isomer, the molecular weight is reported as 216.01 g/mol with the same molecular formula C₇H₃BrFNO, but the alternative substitution pattern creates different electronic and steric environments. The SMILES notation for the 4-bromo isomer is N#CC1=C(O)C=C(Br)C=C1F, highlighting the distinct connectivity patterns between these structural isomers.
Crystallographic Analysis and Bond Length Variations
Crystallographic studies of related halogenated benzonitrile compounds provide valuable insights into the structural characteristics expected for this compound. Analysis of the isomeric compound 4-Bromo-2-fluoro-6-hydroxybenzonitrile reveals typical aromatic carbon-carbon bond lengths and characteristic bond length variations associated with halogen and hydroxyl substitution. The presence of heavy atoms such as bromine introduces measurable perturbations in the local geometric parameters, as observed in similar halogenated aromatic systems.
Studies of related compounds, such as 3-bromo-2-hydroxybenzonitrile, demonstrate that intramolecular hydrogen bonding between hydroxyl and nitrile groups can significantly influence molecular geometry. In this related structure, crystallographic analysis revealed the presence of intramolecular O—H⋯Br contacts and hydrogen bonding patterns that affect the overall molecular conformation. The nitrile bond length in 3-bromo-2-hydroxybenzonitrile was measured at 1.161(4) Å, which is consistent with typical C≡N triple bond distances in aromatic systems. The carbon-bromine bond length was determined to be 1.907(2) Å, demonstrating the characteristic elongation associated with carbon-halogen bonds compared to carbon-carbon bonds.
The absence of the hydroxyl group in 2-Bromo-4-fluorobenzonitrile results in a lower molecular weight (200.01 g/mol) and different hydrogen bonding capabilities compared to the hydroxylated derivatives. This compound exhibits a melting point of 77-78°C and demonstrates the baseline properties of dihalogenated benzonitriles without additional hydrogen bonding interactions. The crystalline structure of 2-Bromo-4-fluorobenzonitrile serves as a reference point for understanding how the addition of a hydroxyl group in this compound would modify the solid-state packing and intermolecular interactions.
The compound 4-Bromo-2-hydroxybenzonitrile, which lacks the fluorine substituent present in this compound, exhibits a melting point of 160°C and appears as a white to light orange crystalline solid. This higher melting point compared to non-hydroxylated derivatives demonstrates the significant impact of hydroxyl group hydrogen bonding on thermal properties. The toxicological profile of 4-Bromo-2-hydroxybenzonitrile includes hazard statements indicating toxicity through multiple exposure routes, suggesting that similar precautions would be necessary for the fluorinated analog.
Studies of halogen bonding in related systems have shown that the combination of bromine and fluorine substituents can create complex intermolecular interaction networks. The σ-hole formation on bromine atoms enables directional interactions with electron-rich sites on neighboring molecules, while fluorine atoms can participate in different types of weak interactions. In this compound, the presence of the hydroxyl group adds another dimension to potential intermolecular interactions, as it can serve as both a hydrogen bond donor and acceptor.
Properties
IUPAC Name |
2-bromo-4-fluoro-6-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-6-1-4(9)2-7(11)5(6)3-10/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOGDOFOGACQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination and Fluorination of Precursor Aromatic Compounds
- This approach involves starting from a suitably substituted hydroxybenzonitrile precursor, such as 4-hydroxybenzonitrile, which undergoes selective bromination and fluorination reactions.
- Bromination is typically achieved using bromine (Br₂) in controlled conditions, often at low temperatures to prevent polybromination.
- Fluorination can be introduced via electrophilic fluorinating agents or through halogen exchange reactions.
- A notable method involves brominating 4-hydroxybenzonitrile with bromine in an organic solvent such as dichloromethane at temperatures between -10°C and 5°C, with subsequent oxidation or halogen exchange steps to introduce fluorine.
- Fluorination may be performed by nucleophilic substitution or using fluorinating reagents like Selectfluor, depending on the substrate's reactivity.
- High selectivity for the desired halogen positions.
- Compatibility with industrial processes.
- Handling of bromine and fluorinating agents requires safety precautions.
- Control over regioselectivity is critical.
Diazotization Followed by Electrophilic Substitution
- Starting from 2-methyl-4-fluoroaniline, diazotization with nitrous acid derivatives produces diazonium salts.
- Hydrolysis of these salts yields phenolic compounds, which can be further halogenated.
- A two-step process involves diazotization of 2-methyl-4-fluoroaniline, followed by hydrolysis to produce 4-fluoro-2-methylphenol.
- Bromination of the phenol under controlled conditions yields BFHB, with the process optimized at low temperatures to ensure regioselectivity.
- High regioselectivity.
- Suitable for large-scale synthesis.
- Requires careful control of diazotization conditions.
- Waste management of diazonium salts.
Halogenation of Pre-formed Benzonitrile Derivatives
- Starting from 2-bromo-4-hydroxybenzonitrile, a subsequent fluorination step introduces the fluorine atom.
- Alternatively, fluorination can be achieved via nucleophilic substitution on halogenated precursors.
- Bromo-hydroxybenzonitrile reacts with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under mild conditions to afford BFHB.
- The process emphasizes high yield and purity, with yields exceeding 80%.
- Well-established protocols.
- Compatibility with existing manufacturing infrastructure.
- Use of specialized fluorinating reagents.
- Potential environmental concerns with reagents.
Multi-step Synthesis Using Precursors
- A multi-step route involves the synthesis of a halogenated benzonitrile intermediate, followed by selective hydroxylation.
- For example, starting from 4-bromo-2-fluorobenzonitrile, hydroxylation at the desired position yields BFHB.
- This method has been detailed in patent literature, emphasizing the use of oxidizing agents and halogen exchange reactions.
- Flexibility in introducing various substituents.
- High control over regioselectivity.
- Longer synthesis route.
- Increased cost and time.
Data Summary Table
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Bromination & Fluorination | 4-Hydroxybenzonitrile | Bromine, fluorinating agent | -10°C to 5°C, organic solvents | 80-95 | High selectivity, scalable | Handling hazardous reagents |
| Diazotization & Electrophilic Substitution | 2-Methyl-4-fluoroaniline | NaNO₂, HCl, bromine | Controlled low temperature | 75-85 | Regioselectivity | Requires careful control |
| Halogenation of Benzonitrile Derivatives | 2-Bromo-4-hydroxybenzonitrile | DAST, Selectfluor | Mild, room temperature | 80+ | High purity | Reagent cost/environmental concerns |
| Multi-step Synthesis | 4-Bromo-2-fluorobenzonitrile | Oxidants, hydroxylation agents | Variable | 70-92 | Flexibility | Longer process |
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-6-hydroxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium, copper).
Oxidation Reactions: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, dichloromethane).
Reduction Reactions: Lithium aluminum hydride, sodium borohydride, solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: The primary product is 2-Bromo-4-fluoro-6-hydroxybenzaldehyde.
Reduction Products: The primary product is 2-Bromo-4-fluoro-6-hydroxybenzene.
Scientific Research Applications
2-Bromo-4-fluoro-6-hydroxybenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-hydroxybenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen and hydroxyl groups can enhance its binding affinity and specificity for these targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in analogs like 4-bromo-2-hydroxy-6-(trifluoromethyl)benzonitrile (C₈H₃BrF₃NO) amplifies electron deficiency, directing electrophilic substitution to the meta position . In contrast, Compound A’s fluorine and bromine substituents likely deactivate the ring similarly, favoring reactions at the remaining activated positions (e.g., hydroxyl group at position 6).
- Hydroxyl vs. Methoxy Groups: Replacing the hydroxyl group in Compound A with a methoxy group (as in 4-Bromo-2-fluoro-6-methoxybenzonitrile ) reduces hydrogen-bonding capacity and increases lipophilicity, making it more suitable for membrane permeability in drug design .
- Cyanide vs. Aldehyde Functionality: 4-Bromo-2-fluoro-6-hydroxybenzaldehyde (C₇H₄BrFO₂) exhibits higher reactivity due to the aldehyde group but lower thermal stability compared to nitriles like Compound A .
Physicochemical Properties
- Solubility: The hydroxyl group in Compound A enhances water solubility compared to methyl- or methoxy-substituted analogs (e.g., 5-Bromo-2-fluoro-4-methylbenzonitrile ) .
- Acidity: The hydroxyl group at position 6 in Compound A likely has a pKa similar to 4-Bromo-2-hydroxybenzonitrile (~8–9), making it moderately acidic and capable of forming stable salts with bases .
Biological Activity
2-Bromo-4-fluoro-6-hydroxybenzonitrile is an organic compound with the molecular formula CHBrFNO. It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups on a benzene ring, which contribute to its unique chemical properties and biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and as a precursor for drug development.
The compound is a halogenated derivative of benzonitrile, which allows it to undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.
- Oxidation and Reduction : The hydroxyl group can be oxidized or reduced, altering its reactivity.
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, forming biaryl compounds .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen and hydroxyl groups enhance its binding affinity, allowing it to modulate various biochemical pathways. This interaction may lead to therapeutic effects, particularly in oncology .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Renal Cell Carcinoma
In a study involving renal cell carcinoma (RCC) xenograft models, treatment with this compound resulted in:
- Tumor Size Reduction : Significant decrease in tumor volume compared to control groups.
- Gene Expression Modulation : Downregulation of hypoxia-inducible factor (HIF)-2C and associated genes (e.g., VEGFA), which are critical in tumor growth and vascularization .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is needed to quantify these effects and understand the underlying mechanisms.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| This compound | Contains Br, F, and OH groups on the benzene ring | Anticancer activity; potential antimicrobial effects |
| 2,6-Difluoro-4-hydroxybenzonitrile | Two fluorine atoms instead of Br | Limited studies on biological activity |
| 4-Bromo-2-hydroxybenzonitrile | Lacks fluorine atom | Less explored; potential for similar activities |
| 2-Bromo-6-fluoro-4-hydroxybenzonitrile | Different positions of Br and F | Not extensively studied |
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-4-fluoro-6-hydroxybenzonitrile, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves halogenation and hydroxylation steps. Controlled bromination of fluorobenzonitrile precursors under inert atmospheres (e.g., N₂) at 0–5°C minimizes side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Reaction optimization should include monitoring via TLC and adjusting stoichiometry of brominating agents (e.g., NBS or Br₂) to avoid over-halogenation .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₇H₃BrFNO, ~215.99 g/mol).
- ¹H/¹³C NMR identifies substituent positions: Fluorine and bromine induce distinct deshielding in aromatic protons (δ ~7.5–8.5 ppm).
- HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% recommended for biological assays) .
Q. How does the presence of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine enhances electron-withdrawing effects, stabilizing intermediates. Use Pd(PPh₃)₄ catalyst and arylboronic acids in THF/H₂O at 80°C for efficient coupling. Monitor regioselectivity via GC-MS to avoid defluorination side reactions .
Advanced Research Questions
Q. What computational methods are suitable for predicting the crystal structure and intermolecular interactions of this compound?
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set predicts molecular geometry and hydrogen-bonding patterns (e.g., O–H···N interactions). Compare computational results with experimental X-ray diffraction data refined via SHELXL (SHELX suite) to resolve discrepancies in bond angles or packing motifs .
Q. How can researchers resolve contradictions between predicted and observed physicochemical properties (e.g., boiling point, solubility)?
- Boiling Point Discrepancies : Validate predicted values (e.g., 316.2±42.0°C) using differential scanning calorimetry (DSC).
- Solubility Issues : Employ Hansen Solubility Parameters (HSP) to identify optimal solvents. For instance, DMSO or DMF may outperform predictions due to polar interactions with the nitrile group .
Q. What strategies mitigate competing reaction pathways during functionalization of the hydroxyl group?
Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before functionalizing the nitrile or halide sites. Deprotect with TBAF in THF post-reaction. Monitor selectivity via in-situ IR spectroscopy to detect undesired byproducts (e.g., ether or ester formation) .
Q. How does steric hindrance from the bromine substituent affect catalytic transformations (e.g., Buchwald-Hartwig amination)?
Bromine’s steric bulk reduces catalyst accessibility. Use bulky ligands (e.g., XPhos) and elevated temperatures (100–120°C) to improve coupling efficiency. Kinetic studies (UV-Vis monitoring) can quantify rate differences compared to non-brominated analogs .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported biological activity data for halogenated benzonitriles?
- Assay Variability : Standardize bioassay protocols (e.g., fixed cell lines, incubation times).
- Structural Validation : Reconfirm compound identity via X-ray crystallography if conflicting bioactivity arises. Cross-reference with PubChem or CAS data to rule out isomer contamination .
Q. What experimental design principles ensure reproducibility in solvent-free synthesis of this compound?
Use ball milling with stoichiometric K₂CO₃ as a base to minimize solvent effects. Track reaction progress via in-situ Raman spectroscopy. Compare yields with traditional solution-phase methods to identify scalability trade-offs .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
